2-cyclohexyl-6,8,9,10-tetrahydrocyclohepta[b]indol-7(5H)-one
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Overview
Description
2-cyclohexyl-6,8,9,10-tetrahydrocyclohepta[b]indol-7(5H)-one is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclohexyl-6,8,9,10-tetrahydrocyclohepta[b]indol-7(5H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the compound can be synthesized by reacting a cyclohexyl-substituted precursor with a suitable indole derivative under acidic or basic conditions. The reaction typically requires a catalyst to facilitate the cyclization process and may involve heating to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired compound from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
2-cyclohexyl-6,8,9,10-tetrahydrocyclohepta[b]indol-7(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-cyclohexyl-6,8,9,10-tetrahydrocyclohepta[b]indol-7(5H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, such as polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-cyclohexyl-6,8,9,10-tetrahydrocyclohepta[b]indol-7(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 6,7,8,9,10,11,12,13-Octahydro-5H-cyclodeca[b]indole
- 6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indole
- 2-Methyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indol-6-ol
Uniqueness
2-cyclohexyl-6,8,9,10-tetrahydrocyclohepta[b]indol-7(5H)-one is unique due to its specific structural features, such as the cyclohexyl group and the tetrahydrocyclohepta[b]indole core
Properties
Molecular Formula |
C19H23NO |
---|---|
Molecular Weight |
281.4 g/mol |
IUPAC Name |
2-cyclohexyl-6,8,9,10-tetrahydro-5H-cyclohepta[b]indol-7-one |
InChI |
InChI=1S/C19H23NO/c21-15-7-4-8-16-17-11-14(13-5-2-1-3-6-13)9-10-18(17)20-19(16)12-15/h9-11,13,20H,1-8,12H2 |
InChI Key |
ISYIFSZDDINZJR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC3=C(C=C2)NC4=C3CCCC(=O)C4 |
Origin of Product |
United States |
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